

An In-depth Technical Guide to Tebufloquin: Chemical Structure, Properties, and Fungicidal Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tebufloquin*

Cat. No.: *B3424904*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of **Tebufloquin**, a quinoline-based fungicide. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection. This document details its chemical structure, physicochemical properties, mechanism of action, synthesis, and antifungal activity, with a focus on quantitative data and experimental methodologies.

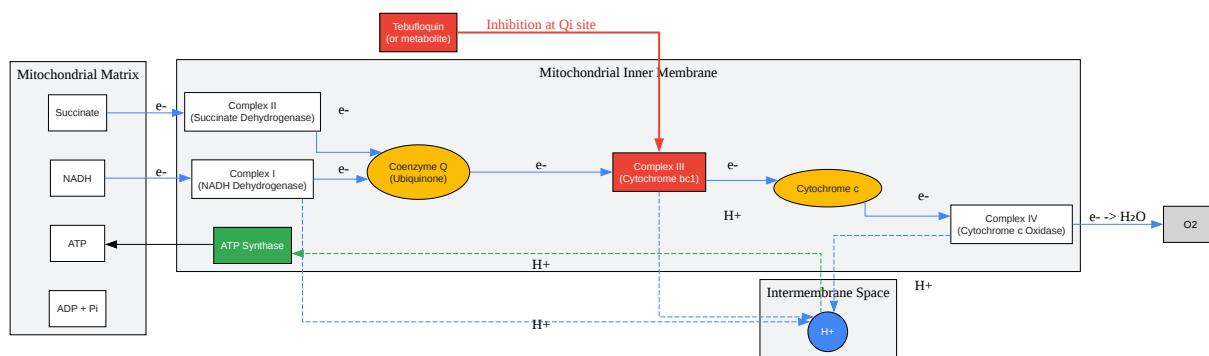
Chemical Structure and Identification

Tebufloquin is a synthetic quinoline derivative with the IUPAC name (6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate.^[1] Its chemical structure is characterized by a quinoline core substituted with methyl, acetoxy, tert-butyl, and fluorine groups.

Identifier	Value
IUPAC Name	(6-tert-butyl-8-fluoro-2,3-dimethylquinolin-4-yl) acetate[1]
CAS Number	376645-78-2[1]
Molecular Formula	C ₁₇ H ₂₀ FNO ₂ [2]
Molecular Weight	289.34 g/mol [1]
SMILES	CC1=C(N=C2C(=CC(=CC2=C1OC(=O)C)C(C)C)F)C[1]
InChI Key	LWLJEQHTPVPKSJ-UHFFFAOYSA-N[1]

Physicochemical Properties

Tebuflouquin is a white to pale brown crystalline powder.[3] It is soluble in organic solvents such as ethanol and acetone and has low solubility in water.


Property	Value	Reference
Melting Point	92.3 °C	[2]
Boiling Point	237.2 °C	[2]
Water Solubility	20.2 mg/L (at 20°C)	[2]
Vapor Pressure	3.2 x 10 ⁻⁴ Pa (at 25°C)	[2]
Octanol-Water Partition Coefficient (Log P)	4.02	[2]

Mechanism of Action and Signaling Pathways

Tebuflouquin is classified by the Fungicide Resistance Action Committee (FRAC) in group U16, indicating an unknown mode of action.[2] However, evidence suggests that its fungicidal activity stems from the inhibition of the mitochondrial electron transport chain. Recent studies on a similar quinoline-type insecticide, flometoquin, which is metabolized to a deacylated form, have shown that it acts as a Qi inhibitor of Complex III (ubiquinol-cytochrome c

oxidoreductase).[4] This suggests that **Tebuflouquin**, or its metabolites, may also target Complex III, disrupting ATP synthesis and leading to fungal cell death.

The proposed mechanism involves the binding of the inhibitor to the Qi site of the cytochrome bc1 complex, which blocks the transfer of electrons from ubiquinol to cytochrome c1. This inhibition halts the proton pumping across the inner mitochondrial membrane, thereby dissipating the proton motive force necessary for ATP synthesis.

[Click to download full resolution via product page](#)

Proposed Mechanism of Action of **Tebuflouquin** on the Mitochondrial Electron Transport Chain.

Synthesis and Formulation

Synthesis of Tebuflouquin

The synthesis of **Tebuflouquin** can be achieved through a multi-step process starting from 2-fluoroaniline. A general synthetic pathway involves the following key steps:

- Cyclization: Reaction of 2-fluoroaniline with ethyl 2-methylacetooacetate in the presence of polyphosphoric acid to form the quinoline ring structure, yielding 8-fluoro-2,3-dimethylquinolin-4-ol.
- Esterification: The resulting quinolinol intermediate undergoes esterification with a suitable acetylating agent to introduce the acetate group at the 4-position.
- Introduction of the tert-butyl group: This is typically achieved through electrophilic substitution on the quinoline ring.

[Click to download full resolution via product page](#)

General Synthetic Workflow for **Tebuflouquin**.

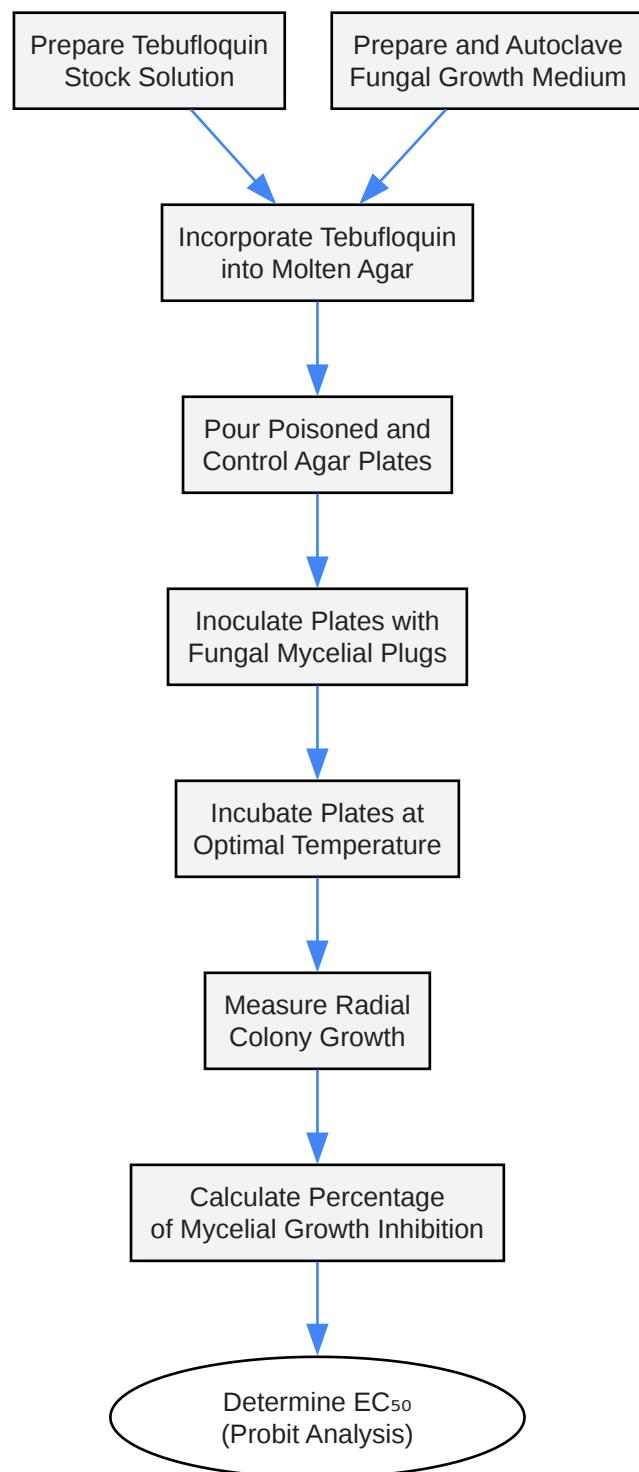
Formulation

Tebuflouquin is primarily available as a suspension concentrate formulation for agricultural use. [2]

Antifungal Activity and Efficacy

Tebuflouquin exhibits broad-spectrum fungicidal activity against a variety of plant pathogens. It is particularly effective against rice blast caused by *Magnaporthe oryzae* (also known as *Pyricularia oryzae*).

Fungal Species	Disease	Efficacy Data	Reference
<i>Magnaporthe oryzae</i>	Rice Blast	High activity	[5]
<i>Erysiphe graminis</i>	Powdery Mildew	$EC_{50} = 1.48 \text{ mg/L}$ (for a derivative)	[6]
<i>Alternaria solani</i>	Early Blight	Moderate activity (40-60% inhibition at 50 $\mu\text{g/mL}$ for derivatives)	[7]
<i>Rhizoctonia solani</i>	Sheath Blight	Good activity (69.7% inhibition at 50 $\mu\text{g/mL}$)	[7]
<i>Sclerotinia sclerotiorum</i>	White Mold	Good activity (75.0% inhibition at 50 $\mu\text{g/mL}$)	[7]
<i>Botrytis cinerea</i>	Gray Mold	Moderate activity (56.7% inhibition at 50 $\mu\text{g/mL}$)	[7]
<i>Fusarium oxysporum</i>	Fusarium Wilt	Moderate activity (42.9% inhibition at 50 $\mu\text{g/mL}$)	[7]
<i>Cercospora arachidicola</i>	Early Leaf Spot	Moderate activity (37.5% inhibition at 50 $\mu\text{g/mL}$)	[7]
<i>Pyricularia piri</i>	Pear Scab	Good activity (65.4% inhibition at 50 $\mu\text{g/mL}$)	[7]


Experimental Protocols

In Vitro Antifungal Susceptibility Testing

A common method to evaluate the in vitro antifungal activity of **Tebuflouquin** against mycelial growth of fungi like *Magnaporthe oryzae* is the poisoned food technique.

Protocol:

- Preparation of Stock Solution: Dissolve a known weight of **Tebufloquin** in a suitable solvent (e.g., DMSO) to prepare a stock solution of high concentration.
- Preparation of Poisoned Media: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar - PDA). Autoclave the medium and allow it to cool to approximately 45-50°C.
- Incorporation of Fungicide: Add appropriate volumes of the **Tebufloquin** stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. A control plate with the solvent alone should also be prepared.
- Plating: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.
- Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the margin of an actively growing culture of the test fungus onto the center of each agar plate.
- Incubation: Incubate the plates at an optimal temperature for the growth of the specific fungus (e.g., 25-28°C for *M. oryzae*) in the dark.
- Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
- Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
 - $$\text{% Inhibition} = ((dc - dt) / dc) * 100$$
 - Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
- Determination of EC₅₀: The effective concentration required to inhibit 50% of the mycelial growth (EC₅₀) can be determined by probit analysis of the inhibition data at different concentrations.

[Click to download full resolution via product page](#)

Workflow for In Vitro Antifungal Susceptibility Testing.

Metabolism

The metabolism of **Tebuflouquin** in biological systems can lead to the formation of metabolites. One identified metabolite is M1, which is 6-t-Butyl-8-fluoro-2,3-dimethyl-4(1H)-quinolinone.[3] This metabolite is formed by the hydrolysis of the acetate ester group of the parent **Tebuflouquin** molecule. The toxicological and fungicidal properties of this and other potential metabolites are areas for further research.

Conclusion

Tebuflouquin is a potent quinoline fungicide with a broad spectrum of activity, particularly against the rice blast fungus *Magnaporthe oryzae*. While its precise mode of action is still under investigation, evidence points towards the inhibition of the mitochondrial electron transport chain at Complex III. Its chemical structure and physicochemical properties make it an effective active ingredient in fungicidal formulations. Further research into its specific molecular target, the biological activity of its metabolites, and the development of resistance will be crucial for its continued and sustainable use in agriculture. This guide provides a foundational understanding for researchers and professionals working with this important agrochemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tebuflouquin | C17H20FNO2 | CID 11629002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tebuflouquin [sitem.herts.ac.uk]
- 3. 1403836-05-4 · Tebuflouquin Metabolite M1 Standard · 203-20631[Detail Information]||Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. Flometoquin, a novel insecticide, acts on mitochondrial complex III as a Qi inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of Tebuflouquin | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Tebufloquin: Chemical Structure, Properties, and Fungicidal Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3424904#tebufloquin-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com